molecular formula C31H29N4NaO4 B8480929 sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate

Cat. No.: B8480929
M. Wt: 544.6 g/mol
InChI Key: YSNCKNLOQYHDKB-UHFFFAOYSA-M
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Description

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzoic acid moiety, a piperazine ring, and an anthra[1,9-cd]isoxazole core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate involves multiple steps, starting with the preparation of the anthra[1,9-cd]isoxazole core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzoic acid moiety. The final step involves the formation of the sodium salt by neutralizing the benzoic acid with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The final product is purified through crystallization or chromatography techniques to obtain the desired sodium salt form.

Chemical Reactions Analysis

Types of Reactions

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with the benzoic acid moiety.

    Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(4-methylphenyl)piperazine have similar piperazine rings.

    Anthra[1,9-cd]isoxazole derivatives: Compounds with similar anthra[1,9-cd]isoxazole cores, such as certain anthraquinones, share structural features.

Uniqueness

The uniqueness of sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a versatile platform for developing new molecules and studying complex biochemical processes .

Properties

Molecular Formula

C31H29N4NaO4

Molecular Weight

544.6 g/mol

IUPAC Name

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate

InChI

InChI=1S/C31H30N4O4.Na/c36-29-22-8-4-5-9-23(22)30-27-26(29)24(32-20-12-10-19(11-13-20)31(37)38)18-25(28(27)33-39-30)35-16-14-34(15-17-35)21-6-2-1-3-7-21;/h4-5,8-13,18,21,32H,1-3,6-7,14-17H2,(H,37,38);/q;+1/p-1

InChI Key

YSNCKNLOQYHDKB-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC(=C4C5=C(C6=CC=CC=C6C4=O)ON=C35)NC7=CC=C(C=C7)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolving intermediate 6, 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid in sodium hydroxide in methanol solution. Raising temperature to about 40° C. and maintaining for 2-3 hours. Then lowering temperature and filtering solid to get Compound I, sodium 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoate. The compound was purified in sodium hydroxide in methanol solution and dried. It gave more than 99% (HPLC, area %) purity and about 45% yield. Mass spectra gave [M+1]=523.2. 1H-NMR (400 MHz, DMSO-d6, see also FIG. 3), ppm (δ): 11.79 (1H, s), 8.48 (1H, d), 8.20 (1H, d), 7.93 (2H, d), 7.84 (1H, t), 7.72 (1H, t), 7.35 (2H, d), 6.39 (1H, s), 3.85 (4H, m), 2.72-2.70 (4H, m), 2.28-2.265 (1H, m), 1.72-1.78 (4H, m), 1.55-1.58 (1H, m), 1.08-1.23 (5H, m).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

About 80 g of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid was slurred in 2500 mL of 0.4 M NaOH/MeOH between 40-45° C. for 2-4 hours. After confirmed the reaction completion by HPLC, slowly cooled the reaction to room temperature. The solid was centrifuged and washed with 20 mL of MTBE. The wet cake was re-suspended in about 1000 mL of 0.1M NaOH in MeOH solution under room temperature. It was centrifuged and washed with 224 mL of MTBE again. The filtered solid was suspended in 996 mL of MTBE under room temperature for 1-2 hours. The solid was separated and dried at 25-30° C. under pressure for 12-24 hours to obtain the final desired product with purity more than 99% and about 90% yield. Mass spectra give [M+1]=523.2. 1H-NMR (400 MHz, DMSO-d6, see FIG. 3), ppm (δ): 11.79 (1H, s), 8.48 (1H, d), 8.20 (1H, d), 7.93 (2H, d), 7.84 (1H, t), 7.72 (1H, t), 7.35 (2H, d), 6.39 (1H, s), 3.85 (4H, m), 2.72-2.70 (4H, m), 2.28-2.265 (1H, m), 1.72-1.78 (4H, m), 1.55-1.58 (1H, m), 1.08-1.23 (5H, m). Sodium content is 3.8%. The Raman spectrum is shown in FIG. 5. The XRPD, see Table below and FIG. 4, confirmed the polymorphic form.
Name
NaOH MeOH
Quantity
2500 mL
Type
reactant
Reaction Step One

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